Benzyl isopropenyl ether
CAS No.: 32783-20-3
Cat. No.: VC1975884
Molecular Formula: C10H12O
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 32783-20-3 |
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Molecular Formula | C10H12O |
Molecular Weight | 148.2 g/mol |
IUPAC Name | prop-1-en-2-yloxymethylbenzene |
Standard InChI | InChI=1S/C10H12O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
Standard InChI Key | ZIFHFFOAEFKJJL-UHFFFAOYSA-N |
SMILES | CC(=C)OCC1=CC=CC=C1 |
Canonical SMILES | CC(=C)OCC1=CC=CC=C1 |
Introduction
Physical Properties
Benzyl isopropenyl ether exhibits specific physical characteristics that determine its behavior in various chemical environments. Table 1 presents a comprehensive overview of these properties:
Table 1: Physical Properties of Benzyl Isopropenyl Ether
The physical state of benzyl isopropenyl ether at room temperature is a clear liquid with a refractive index range of 1.5110-1.5150, indicating its optical properties. Its relatively high boiling point of 192°C suggests significant intermolecular forces, while the flash point of 71.4°C classifies it as a combustible liquid requiring appropriate safety precautions during handling and storage .
Chemical Properties
The chemical behavior of benzyl isopropenyl ether is determined by its molecular structure and the nature of its functional groups:
Structural Features
Benzyl isopropenyl ether contains several key structural elements that define its reactivity:
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An ether linkage (C-O-C) that is relatively stable under basic conditions but susceptible to cleavage under acidic conditions
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A benzyl group that can undergo hydrogenolysis (cleavage by hydrogen)
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An isopropenyl moiety containing a carbon-carbon double bond that can participate in addition reactions
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A benzylic position that is activated toward oxidation and radical reactions
Reactivity
The compound exhibits characteristic reactivity patterns:
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The benzyl-oxygen bond can be cleaved under hydrogenation conditions, making it useful as a protecting group
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The isopropenyl group contains a carbon-carbon double bond that can undergo addition reactions
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The ether oxygen can act as a Lewis base, coordinating with Lewis acids
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Under oxidative conditions, the benzylic position can be oxidized to form benzoate esters
Synthesis Methods
Several synthetic approaches can be employed to prepare benzyl isopropenyl ether:
From Benzyl Bromide and Isopropenyl Alcohol
The primary synthesis method involves the reaction of benzyl bromide with isopropenyl alcohol in the presence of a base. This follows the Williamson ether synthesis pathway, which is a common method for preparing ethers:
Reaction Scheme:
Benzyl bromide + Isopropenyl alcohol → Benzyl isopropenyl ether + Hydrogen bromide
This reaction typically proceeds via an SN2 mechanism, where the alkoxide ion (formed from the alcohol and base) acts as a nucleophile, attacking the benzyl carbon and displacing the bromine leaving group .
Applications in Organic Chemistry
Benzyl isopropenyl ether serves several important functions in organic synthesis:
As a Protecting Group
The primary application of benzyl isopropenyl ether is as a hydroxyl-protecting agent in multistep organic synthesis. The compound allows for the temporary masking of alcohol functionality while other transformations are performed elsewhere in the molecule .
The utility of benzyl isopropenyl ether as a protecting group stems from:
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Stability under basic conditions and various reaction environments
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Selective removal under specific conditions (hydrogenolysis)
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Compatibility with many functional groups
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Ability to impart altered solubility properties to the protected molecule
In Research and Development
Beyond its protecting group capabilities, benzyl isopropenyl ether has found applications in research contexts:
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As a model compound for studying ether oxidation mechanisms
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In the development of novel synthetic methodologies
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As a building block in the preparation of more complex molecules
Research Findings
Recent research involving benzyl isopropenyl ether has expanded understanding of its chemical behavior and potential applications:
Oxidation Studies
Significant research has focused on developing eco-friendly methods for the oxidation of benzyl ethers, including benzyl isopropenyl ether, to benzoate esters. This transformation is important because it allows for the conversion of the benzyl group into a latent benzoate functionality without affecting other reducible groups in the molecule .
One notable approach involves using mIBX (1-methyl-1H-imidazol-3-ium tribromide) as an oxidant to achieve the desired transformation under mild conditions. The proposed mechanism for this oxidation follows a single electron transfer (SET) pathway, initiated by hydrogen atom abstraction from the benzylic site .
Mechanistic Investigations
Research has revealed that oxidation of benzyl ethers to esters is often accompanied by oxidative cleavage to the corresponding benzaldehyde derivatives. A SET-based mechanism has been proposed that explains the formation of both esters and aldehydes from the oxidation of benzyl ethers .
The reaction mechanism appears to involve:
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Hydrogen atom abstraction from the benzylic position
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Single electron transfer from the resulting radical
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Formation of a cationic intermediate
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Nucleophilic attack by water or other nucleophiles
Comparative Analysis with Related Compounds
Understanding the relationship between benzyl isopropenyl ether and structurally similar compounds provides valuable context for its chemical behavior:
Comparison with Benzyl Isopropyl Ether
Benzyl isopropyl ether, a structural isomer of benzyl isopropenyl ether, differs in having a saturated isopropyl group rather than an unsaturated isopropenyl group. This structural difference results in:
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Lower reactivity toward addition reactions due to absence of the C=C bond
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Different physical properties (boiling point, density)
Comparison with Other Benzyl Ethers
When compared with other benzyl ethers:
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Benzyl isopropenyl ether contains an additional reactive site (the C=C bond) compared to simple benzyl alkyl ethers
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It exhibits similar cleavage behavior under hydrogenolysis conditions
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The presence of the isopropenyl group may alter its stability under acidic conditions
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Its oxidation behavior follows patterns similar to other benzyl ethers, though potentially with additional complexity due to the isopropenyl moiety
Future Research Directions
Based on current research trends, several promising avenues for future investigation of benzyl isopropenyl ether can be identified:
Catalytic Applications
Development of novel catalytic systems for selective transformations involving benzyl isopropenyl ether, particularly:
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Green chemistry approaches to selective oxidation
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Catalytic methods for controlled cleavage under mild conditions
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Stereoselective transformations utilizing the isopropenyl group
Methodology Development
Expanding the synthetic utility of benzyl isopropenyl ether through:
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